molecular formula C14H25NO4 B2852309 3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid CAS No. 2287238-17-7

3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid

Cat. No. B2852309
CAS RN: 2287238-17-7
M. Wt: 271.357
InChI Key: MHJGLNRQKOKALO-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutyl ring, which is a ring of four carbon atoms. Attached to this ring is a propanoic acid group and a carbonylamino group. The carbonylamino group is further substituted with a 2-methylpropan-2-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.357. It is predicted to have a boiling point of 536.9±50.0°C . The compound is soluble in DMSO . It has a density of 1.123±0.06 g/cm3 . The compound has a rotatable bond count of 20 and a topological polar surface area of 122 .

properties

IUPAC Name

3-[(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-8-9(14(10,4)5)6-7-11(16)17/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJGLNRQKOKALO-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.